Cyclotetrasiloxane, (chloromethyl)heptamethyl-

Description

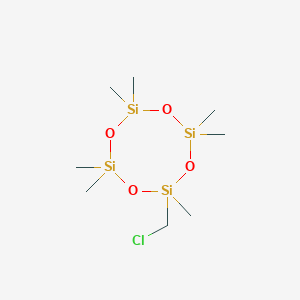

Cyclotetrasiloxane, (chloromethyl)heptamethyl- (CAS: 62325-22-8) is a cyclic siloxane derivative characterized by a tetrasiloxane ring (four silicon atoms linked by oxygen) with a chloromethyl (-CH2Cl) substituent and seven methyl (-CH3) groups. Its molecular formula is C10H27ClO4Si4, with a molecular weight of 359.11 g/mol and a calculated LogP of 3.87, indicating moderate hydrophobicity . The compound’s InChIKey (CRHBFSSHXLHHRO-UHFFFAOYSA-N) and SMILES structure (C[Si]1(OSi(C)C)C) highlight its tetracyclic framework and substituent arrangement .

Cyclotetrasiloxanes are widely used in silicone polymers, coatings, and as intermediates in organosilicon chemistry. The chloromethyl group introduces polarity and reactivity, enabling applications in crosslinking, functionalization, or as precursors for further chemical modifications .

Properties

IUPAC Name |

2-(chloromethyl)-2,4,4,6,6,8,8-heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H23ClO4Si4/c1-14(2)10-15(3,4)12-17(7,8-9)13-16(5,6)11-14/h8H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDACIXJUXOJZLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(O[Si](O[Si](O[Si](O1)(C)C)(C)CCl)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H23ClO4Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066276 | |

| Record name | Cyclotetrasiloxane, (chloromethyl)heptamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17882-66-5 | |

| Record name | 2-(Chloromethyl)-2,4,4,6,6,8,8-heptamethylcyclotetrasiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17882-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclotetrasiloxane, 2-(chloromethyl)-2,4,4,6,6,8,8-heptamethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017882665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclotetrasiloxane, 2-(chloromethyl)-2,4,4,6,6,8,8-heptamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclotetrasiloxane, (chloromethyl)heptamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclotetrasiloxane, (chloromethyl)heptamethyl- can be synthesized through the hydrosilylation reaction of tetramethylcyclotetrasiloxane with chloromethylsilane. The reaction typically requires a platinum-based catalyst and is carried out under an inert atmosphere to prevent oxidation. The reaction conditions include a temperature range of 80-120°C and a reaction time of 4-6 hours .

Industrial Production Methods: In industrial settings, the production of cyclotetrasiloxane, (chloromethyl)heptamethyl- involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions: Cyclotetrasiloxane, (chloromethyl)heptamethyl- undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other functional groups using nucleophiles such as amines or alcohols.

Oxidation Reactions: The compound can be oxidized to form silanols or siloxane oligomers.

Reduction Reactions: Reduction of the chloromethyl group can yield methylsiloxane derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or THF.

Major Products:

Substitution: Various functionalized siloxanes.

Oxidation: Silanols and siloxane oligomers.

Reduction: Methylsiloxane derivatives.

Scientific Research Applications

Chemistry

Cyclotetrasiloxane, (chloromethyl)heptamethyl- serves as a precursor in the synthesis of advanced materials. It is utilized in organic synthesis as a reagent for various chemical transformations.

Case Study:

- A study demonstrated its use in synthesizing silicone-based polymers that enhance material properties such as flexibility and thermal stability.

Biology

The compound has been investigated for its interactions with biological systems, particularly its effects on cellular membranes.

Research Findings:

- Experiments indicated that cyclotetrasiloxane derivatives can alter membrane permeability, suggesting potential applications in drug delivery systems.

Medicine

In the medical field, cyclotetrasiloxane, (chloromethyl)heptamethyl- is explored for its role in drug delivery systems and as a component in biomedical devices.

Application Example:

- Research has shown that this compound can be incorporated into hydrogels used for sustained drug release, enhancing therapeutic efficacy while minimizing side effects.

Industry

This compound is widely used in the production of silicone-based materials, coatings, adhesives, and personal care products.

Application Insights:

Mechanism of Action

The mechanism of action of cyclotetrasiloxane, (chloromethyl)heptamethyl- involves its interaction with various molecular targets, primarily through its silicon-oxygen bonds. These interactions can affect the structural integrity and function of biological membranes and proteins. The compound can also participate in hydrosilylation reactions, where it acts as a donor of silicon atoms to form new silicon-carbon bonds .

Comparison with Similar Compounds

Substituent Variation: Chloromethyl vs. Iodomethyl

A structurally similar compound, 2-(Iodomethyl)-2,4,4,6,6,8,8-heptamethylcyclotetrasiloxane (CAS: N/A), replaces the chloromethyl group with iodomethyl (-CH2I). Key differences include:

The iodomethyl derivative’s higher molecular weight and boiling point reflect the increased atomic radius and polarizability of iodine compared to chlorine.

Ring Size and Substituent Effects: Comparison with D4 and D5 Cyclomethicones

Octamethylcyclotetrasiloxane (D4) (CAS: 556-67-2) and decamethylcyclopentasiloxane (D5) (CAS: 541-02-6) are common cyclomethicones used in cosmetics and silicone rubbers. Key distinctions:

The chloromethyl group introduces polar interactions and reactivity absent in D4/D5, which are non-polar and valued for thermal stability and hydrophobicity . Phenyl-substituted analogs (e.g., methylphenyl cyclotetrasiloxane) demonstrate enhanced thermal resistance compared to methyl groups, suggesting that substituent electronegativity and steric effects critically impact material properties .

Chloromethyl vs. Methyl Groups

The chloromethyl substituent enables nucleophilic substitution reactions (e.g., with amines or alcohols), making the compound a versatile intermediate. In contrast, fully methylated cyclotetrasiloxanes like D4 are inert under standard conditions, limiting their utility to non-reactive applications (e.g., emollients or diffusion pump fluids) .

Comparison with Phenyl-Substituted Cyclotetrasiloxanes

Phenyl groups (e.g., in heptamethylphenyl cyclotetrasiloxane ) improve thermal stability due to aromatic conjugation and rigidity. For example, diphenyl silicone rubber exhibits decomposition temperatures exceeding 300°C, outperforming methyl or chloromethyl analogs . However, phenyl groups increase molecular weight and reduce flexibility, whereas chloromethyl balances reactivity with moderate hydrophobicity .

Data Tables

Table 1: Structural and Physical Properties of Cyclotetrasiloxane Derivatives

Table 2: Substituent Effects on Thermal and Chemical Properties

Research Findings and Gaps

- Thermal Stability : While phenyl-substituted cyclotetrasiloxanes are well-documented for high thermal resistance , data on the chloromethyl derivative’s stability is lacking.

Biological Activity

Cyclotetrasiloxane, (chloromethyl)heptamethyl- is a siloxane compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

Cyclotetrasiloxane, (chloromethyl)heptamethyl- is characterized by a cyclic siloxane structure with chloromethyl and heptamethyl substituents. The chemical formula can be represented as . Its unique structure contributes to its interactions in biological systems.

The biological activity of cyclotetrasiloxane compounds generally involves interactions with cellular membranes and proteins. The presence of chloromethyl groups can enhance reactivity with nucleophiles, potentially leading to modifications in protein structures or functions. This reactivity suggests possible applications in drug delivery systems and therapeutic agents.

Toxicological Studies

Research indicates that certain siloxanes can exhibit cytotoxic effects depending on their concentration and exposure duration. For instance, studies have shown that higher concentrations of cyclotetrasiloxanes can lead to apoptosis in various cell lines, highlighting the importance of dosage in determining biological outcomes .

Study 1: Cytotoxicity Assessment

A study assessed the cytotoxic effects of chloromethyl-substituted siloxanes on human fibroblast cells. The results demonstrated that at concentrations above 100 µM, significant cell death occurred, suggesting a dose-dependent relationship between the compound's concentration and cytotoxicity .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 85 |

| 100 | 60 |

| 200 | 30 |

Study 2: Antimicrobial Activity

Another investigation evaluated the antimicrobial properties of cyclotetrasiloxane compounds against various bacterial strains. The compound exhibited notable antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 75 |

| Pseudomonas aeruginosa | >100 |

Environmental Impact

The environmental persistence of cyclotetrasiloxanes raises concerns regarding their potential accumulation in ecosystems. Regulatory assessments have classified some siloxanes as hazardous due to their long-term effects on aquatic life .

Q & A

Q. What analytical methods are recommended for identifying and quantifying Cyclotetrasiloxane, (chloromethyl)heptamethyl- in environmental or biological samples?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for detecting this compound due to its volatility and siloxane backbone. For environmental samples, use a DB-5MS capillary column with a temperature gradient (e.g., 50°C to 300°C at 10°C/min) to resolve cyclic siloxanes. Calibration standards should be prepared in hexane, and internal standards (e.g., deuterated siloxanes) are critical for correcting matrix effects in biological samples . Prior derivatization may enhance detection limits for trace analysis.

Q. How can researchers synthesize Cyclotetrasiloxane, (chloromethyl)heptamethyl- at the laboratory scale?

Methodological Answer: Synthesis typically involves the controlled hydrolysis of chloromethyl-substituted silane precursors under acidic or basic conditions. A common approach is reacting (chloromethyl)heptamethyldisiloxane with tetramethylcyclotetrasiloxane in the presence of a catalyst like potassium hydroxide. Reaction conditions (temperature, solvent polarity, and catalyst concentration) must be optimized to minimize side products such as linear siloxanes. Purity is verified via nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic Si-CH2-Cl and Si-O-Si peaks .

Q. What safety protocols are essential when handling Cyclotetrasiloxane, (chloromethyl)heptamethyl- in laboratory settings?

Methodological Answer: Use fume hoods and personal protective equipment (PPE), including nitrile gloves and chemical-resistant aprons, due to potential respiratory and dermal irritation. Storage should be in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis. Spills require immediate containment with vermiculite or sand, followed by disposal as hazardous waste. Regularly monitor workplace air concentrations using OSHA Method 1002 for chlorinated organics .

Advanced Research Questions

Q. How do environmental persistence and bioaccumulation risks of Cyclotetrasiloxane, (chloromethyl)heptamethyl- compare to other cyclic siloxanes (e.g., D4, D5)?

Methodological Answer: Assess environmental fate using OECD 307 guidelines for soil degradation and OECD 309 for water-sediment systems. The chloromethyl group increases hydrophobicity (log Kow > 6), leading to higher bioaccumulation potential than D4 or D5. Model bioaccumulation factors (BAFs) in aquatic organisms using quantitative structure-activity relationships (QSARs) and compare to experimental data from GC-MS tissue analysis. Note that degradation products (e.g., chlorinated silanols) may exhibit greater toxicity than the parent compound .

Q. What experimental strategies address contradictions in toxicity data for Cyclotetrasiloxane, (chloromethyl)heptamethyl-?

Methodological Answer: Discrepancies in toxicity studies (e.g., endocrine disruption vs. non-observable effects) often arise from differences in exposure routes, species sensitivity, or impurity profiles. Design tiered assays:

In vitro : Use human cell lines (e.g., HepG2) to assess cytotoxicity and receptor-binding affinity (e.g., estrogen receptor alpha).

In vivo : Conduct OECD 407 28-day repeated-dose studies on rodents, prioritizing liver and kidney histopathology.

Comparative analysis : Cross-reference results with EPA’s ToxCast database and EU REACH dossiers to identify data gaps. Weight-of-evidence approaches should reconcile conflicting results .

Q. How can researchers model the environmental release and transport of Cyclotetrasiloxane, (chloromethyl)heptamethyl- in industrial regions?

Methodological Answer: Use fugacity-based models (e.g., EQC Level III) to predict partitioning into air, water, and soil. Input parameters include octanol-air partition coefficients (Koa), Henry’s law constants, and degradation half-lives. Validate models with field data from industrial effluent monitoring, focusing on wastewater treatment plants (WWTPs) as major release points. Spatial-temporal variability is analyzed via geographic information systems (GIS) layered with emission inventories .

Q. What methodologies are recommended for detecting trace impurities (e.g., D4) in Cyclotetrasiloxane, (chloromethyl)heptamethyl- samples?

Methodological Answer: Employ high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) to distinguish structurally similar impurities. For D4 contamination, monitor m/z 281.1012 (C8H24O4Si4+) with a mass accuracy < 5 ppm. Use selective ion monitoring (SIM) in GC-MS to enhance sensitivity. Quantify impurities against certified reference materials and report limits of detection (LODs) ≤ 0.1% w/w to meet EU REACH purity standards .

Data Analysis and Regulatory Considerations

Q. How should researchers navigate regulatory discrepancies (e.g., EU vs. FDA) regarding the use of Cyclotetrasiloxane, (chloromethyl)heptamethyl- in biomedical applications?

Methodological Answer: Conduct a comparative review of regulatory dossiers:

- EU : Follow ECHA’s Substance Evaluation under REACH, which may classify the compound as a Substance of Very High Concern (SVHC) due to persistence and toxicity.

- FDA : Adhere to 21 CFR § 700.25 for indirect food additives if used in packaging.

Design studies to address region-specific endpoints (e.g., endocrine disruption for EU, carcinogenicity for EPA). Collaborate with regulatory consultants to align protocols with evolving guidelines .

Q. What statistical approaches resolve variability in ecotoxicological datasets for Cyclotetrasiloxane, (chloromethyl)heptamethyl-?

Methodological Answer: Apply Bayesian hierarchical models to integrate heterogeneous data (e.g., acute vs. chronic toxicity, lab vs. field studies). Use sensitivity analysis to identify influential variables (e.g., pH, temperature). For meta-analyses, calculate pooled effect sizes with random-effects models and assess publication bias via funnel plots. Transparent reporting of confidence intervals (95% CI) and p-values is critical for risk assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.